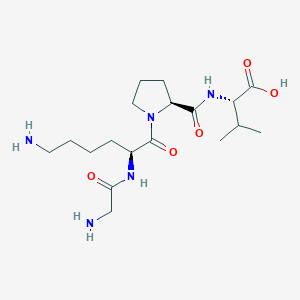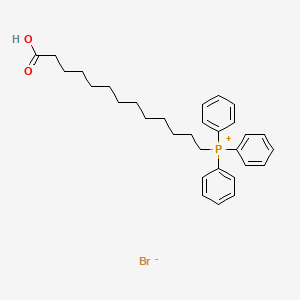
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide is a chemical compound with the molecular formula C31H40BrO2P and a molecular weight of 555.54 g/mol . . This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to three phenyl groups and a 12-carboxydodecyl group, paired with a bromide ion.
Vorbereitungsmethoden
The synthesis of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a 12-bromododecanoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Triphenylphosphine+12-bromododecanoic acid→Phosphonium, (12-carboxydodecyl)triphenyl-, bromide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium ion can be oxidized or reduced.
Hydrolysis: The ester bond in the 12-carboxydodecyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is utilized in studies involving cell membrane interactions and mitochondrial targeting due to its lipophilic nature.
Medicine: Research has explored its potential in drug delivery systems, particularly for targeting specific cellular organelles.
Wirkmechanismus
The mechanism of action of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide involves its interaction with biological membranes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, facilitating the delivery of the attached carboxydodecyl group to specific cellular targets. The phosphonium ion can also interact with negatively charged components within cells, such as mitochondrial membranes, leading to targeted effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Lacks the carboxydodecyl group, making it less effective for targeted delivery.
(4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide: Contains a different functional group, leading to different reactivity and applications.
(Bromomethyl)triphenylphosphonium bromide: Has a bromomethyl group instead of the carboxydodecyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of a phosphonium ion with a long-chain carboxydodecyl group, providing both lipophilicity and functional versatility.
Eigenschaften
CAS-Nummer |
148296-40-6 |
|---|---|
Molekularformel |
C31H40BrO2P |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
12-carboxydodecyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C31H39O2P.BrH/c32-31(33)26-18-7-5-3-1-2-4-6-8-19-27-34(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27H2;1H |
InChI-Schlüssel |
LLWOLYYGEADYSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



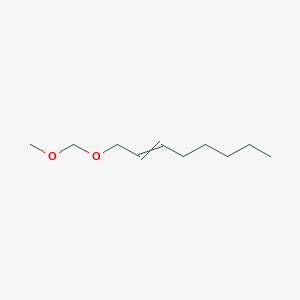
![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

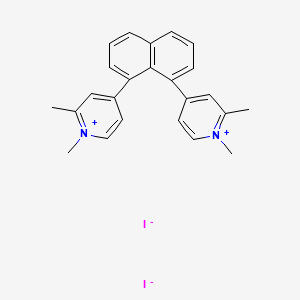



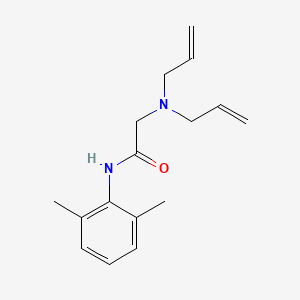
![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
